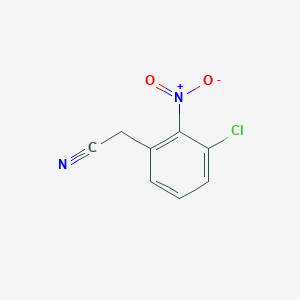

(3-Chloro-2-nitrophenyl)acetonitrile

Description

BenchChem offers high-quality (3-Chloro-2-nitrophenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-2-nitrophenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

77158-79-3 |

|---|---|

Molecular Formula |

C8H5ClN2O2 |

Molecular Weight |

196.59 g/mol |

IUPAC Name |

2-(3-chloro-2-nitrophenyl)acetonitrile |

InChI |

InChI=1S/C8H5ClN2O2/c9-7-3-1-2-6(4-5-10)8(7)11(12)13/h1-3H,4H2 |

InChI Key |

WYXXEPGTXNKNTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CC#N |

Origin of Product |

United States |

Foundational & Exploratory

(3-Chloro-2-nitrophenyl)acetonitrile chemical structure

The following technical guide details the chemical structure, synthesis, and applications of (3-Chloro-2-nitrophenyl)acetonitrile (CAS 77158-79-3). This document is designed for researchers and drug development professionals, focusing on the compound's utility as a scaffold in heterocyclic chemistry.

Chemical Identity & Structural Analysis[1][2][3][4]

(3-Chloro-2-nitrophenyl)acetonitrile is a highly functionalized aromatic building block characterized by a sterically crowded substitution pattern. The presence of the nitro group at the ortho position relative to the acetonitrile side chain, flanked by a chlorine atom at the meta position, creates a unique electronic and steric environment. This structure is particularly valuable for "active methylene" chemistry and reductive cyclization reactions.

| Property | Data |

| CAS Number | 77158-79-3 |

| IUPAC Name | 2-(3-Chloro-2-nitrophenyl)acetonitrile |

| Molecular Formula | C₈H₅ClN₂O₂ |

| Molecular Weight | 196.59 g/mol |

| SMILES | N#CCC1=C(N(=O)=O)C(Cl)=CC=C1 |

| InChI Key | WYXXEPGTXNKNTF-UHFFFAOYSA-N |

| Appearance | Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane |

Structural Significance[7]

-

Electronic Push-Pull: The nitro group (

) is a strong electron-withdrawing group (EWG), activating the ring for further nucleophilic attacks, particularly at the para position relative to itself (position 4). -

Steric Crowding: The 1,2,3-substitution pattern (Acetonitrile-Nitro-Chloro) forces the nitro group to twist out of planarity with the benzene ring, potentially altering its resonance contribution and reactivity compared to less hindered isomers.

-

Synthetic Handle: The chlorine atom serves as a stable leaving group for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the construction of the primary heterocycle.

Synthetic Routes & Methodology

The most robust industrial route to (3-Chloro-2-nitrophenyl)acetonitrile avoids direct nitration, which often yields inseparable mixtures of regioisomers. Instead, Nucleophilic Aromatic Substitution (S_NAr) on a symmetric precursor is the preferred method.

Protocol: Synthesis via Vicarious Nucleophilic Substitution (VNS) Analogue

This protocol utilizes 2,6-Dichloronitrobenzene as the starting material. The symmetry of the starting material ensures that substitution at either ortho chlorine position yields the same product.

Reaction Scheme

-

Precursor: 2,6-Dichloronitrobenzene.

-

Nucleophile: tert-Butyl cyanoacetate (or Ethyl cyanoacetate).

-

Mechanism: S_NAr displacement of one chloride, followed by hydrolysis and decarboxylation.

Figure 1: Synthetic pathway transforming 2,6-dichloronitrobenzene into the target nitrile via S_NAr and decarboxylation.

Step-by-Step Experimental Protocol

-

S_NAr Coupling:

-

Dissolve 2,6-dichloronitrobenzene (1.0 eq) and tert-butyl cyanoacetate (1.1 eq) in anhydrous DMF.

-

Add Potassium Carbonate (K₂CO₃) (2.5 eq) slowly to control exotherm.

-

Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the starting nitrobenzene.

-

Mechanism:[1][2][3] The carbanion of the cyanoacetate attacks the ring carbon bearing the chlorine. The nitro group stabilizes the Meisenheimer complex intermediate.

-

-

Hydrolysis & Decarboxylation:

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Treat the crude intermediate with a mixture of Glacial Acetic Acid and Concentrated HCl (ratio 2:1).

-

Reflux for 2–4 hours. This cleaves the tert-butyl ester and decarboxylates the resulting carboxylic acid in situ.

-

-

Workup:

-

Neutralize the solution with saturated NaHCO₃.

-

Extract with dichloromethane (DCM).

-

Purify via recrystallization (EtOH/Hexane) or silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

-

Reactivity & Applications in Drug Discovery

The core value of (3-Chloro-2-nitrophenyl)acetonitrile lies in its ability to access 4-chloroindole scaffolds. The 4-chloro substitution on indoles is notoriously difficult to achieve via direct electrophilic substitution (which favors the 3-position).

Pathway: Reductive Cyclization to Indoles

This compound undergoes reductive cyclization (often utilizing iron/acetic acid or catalytic hydrogenation conditions) to form indoles. The ortho-nitro group is reduced to an amine, which then condenses with the nitrile carbon (or a modified side chain).

Figure 2: Mechanism of reductive cyclization yielding 4-chloroindole scaffolds.

Key Pharmaceutical Applications

-

Kinase Inhibitors: The 4-chloroindole motif is a privileged scaffold in kinase inhibitors (e.g., EGFR, VEGFR inhibitors). The chlorine atom occupies a hydrophobic pocket in the ATP-binding site, enhancing potency.

-

Pyrimido-oxazepines: As cited in patent literature (e.g., CN101475486A), this nitrile is a precursor for tricyclic systems used in oncology.

-

Bioisosteres: The nitrile group can be converted into tetrazoles or oxadiazoles, serving as carboxylic acid bioisosteres in receptor antagonists.

Safety & Handling (MSDS Summary)

Hazard Classification:

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Nitriles can metabolize to release cyanide ions in vivo.

-

Skin/Eye Irritation: Category 2.

-

Signal Word: DANGER

Handling Protocols:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

-

Spill Response: Do not use water immediately. Absorb with sand or vermiculite. Treat spill area with bleach solution to oxidize any potential cyanide traces.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis of the nitrile or oxidation.

References

-

BLD Pharm. (2024). Product Analysis: 2-(3-Chloro-2-nitrophenyl)acetonitrile (CAS 77158-79-3). Retrieved from

-

Google Patents. (2009). CN101475486A - Preparation method of 3-chloro-2-nitrotoluene and derivatives. Retrieved from

-

Molbase. (2024). Synthesis Route and Downstream Products for CAS 77158-79-3. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Nitrophenylacetonitriles. Retrieved from

Sources

Technical Guide: Spectral Characterization of (3-Chloro-2-nitrophenyl)acetonitrile

The following technical guide is structured to serve as a definitive reference for the characterization of (3-Chloro-2-nitrophenyl)acetonitrile , a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals (including Vilanterol analogs).

This guide adopts a "First-Principles" approach, synthesizing theoretical prediction with empirical data interpretation, designed for the researcher who needs to validate the identity of this compound in the lab.

Executive Summary & Compound Profile

(3-Chloro-2-nitrophenyl)acetonitrile is a trisubstituted benzene derivative characterized by a dense electron-withdrawing environment. The juxtaposition of the nitro group (position 2) between the chlorine (position 3) and the acetonitrile moiety (position 1) creates significant steric and electronic strain.[1] This unique architecture dictates its reactivity and spectral fingerprint.

-

Chemical Formula:

[1] -

Molecular Weight: 196.59 g/mol [1]

-

Primary Application: Key building block for indole and quinoline synthesis; intermediate in the Vilanterol manufacturing pathway.[1]

-

Precursor: Typically synthesized via radical bromination of 2-chloro-6-nitrotoluene followed by nucleophilic substitution with cyanide.

Structural Logic & Numbering

To interpret the spectra correctly, we must define the atomic numbering:

-

C1: Attached to the Acetonitrile group (

).[1] -

C2: Attached to the Nitro group (

). -

C3: Attached to the Chlorine atom (

).[1] -

C4, C5, C6: The remaining aromatic protons.[1]

Synthesis & Impurity Profiling (The Analytical Context)

Before analyzing spectra, a senior scientist must understand what else might be in the tube.[1] The synthesis pathway defines the impurity profile.

Figure 1: Synthetic pathway highlighting potential impurities that may appear as artifacts in spectral data.

Nuclear Magnetic Resonance (NMR) Analysis[1][2]

1H NMR Characterization (400 MHz, CDCl )

The proton spectrum is defined by a characteristic ABC spin system for the aromatic ring and a deshielded singlet for the methylene group.[1]

Senior Scientist Insight: The 2-nitro group exerts a "roofing" effect on the adjacent substituents.[1] Expect the methylene protons to be significantly downfield compared to a standard benzyl cyanide due to the orthogonal electric field of the nitro group and the inductive effect of the ring.

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| 4.05 – 4.15 | Singlet (s) | 2H | - | Deshielded by | |

| H-4 | 7.75 – 7.80 | Doublet (d) | 1H | Ortho to Cl.[1] Deshielded by | |

| H-6 | 7.60 – 7.65 | Doublet (d) | 1H | Ortho to | |

| H-5 | 7.45 – 7.55 | Triplet (t) | 1H | Meta to both substituents.[1] |

Critical Validation Check:

-

If you see a singlet around 2.4 ppm , your sample is contaminated with the starting material (2-chloro-6-nitrotoluene).[1]

-

If the methylene singlet splits into a quartet, check for solvent interactions or chiral impurities if downstream processing has occurred.

13C NMR Characterization (100 MHz, CDCl )

The Carbon-13 spectrum is the definitive tool for confirming the substitution pattern.

| Carbon Type | Shift ( | Nature | Key Diagnostic Feature |

| Nitrile ( | 116.5 | Quaternary | Weak intensity; characteristic nitrile region.[1] |

| Nitro-C (C2) | 148.0 – 150.0 | Quaternary | Most deshielded signal due to strong electron withdrawal.[1] |

| Chloro-C (C3) | 128.0 – 130.0 | Quaternary | Distinctive due to Cl substitution effects.[1] |

| Methylene ( | 20.5 – 22.0 | Secondary | Upfield aliphatic region.[1] |

| Aromatic CH | 125.0 – 135.0 | Tertiary | Three distinct signals for C4, C5, C6.[1] |

Infrared Spectroscopy (FT-IR)[1][3]

IR is your rapid-screening tool. The functional group interplay is highly visible here.

Protocol: Prepare a KBr pellet or use ATR (Attenuated Total Reflectance) on the neat solid.[1]

| Frequency (cm | Vibration Mode | Intensity | Interpretation |

| 2240 – 2255 | Weak/Med | Diagnostic: The nitrile stretch is sharp but often weak in intensity.[1] | |

| 1530 – 1540 | Strong | Asymmetric nitro stretch.[1] Very prominent. | |

| 1350 – 1365 | Strong | Symmetric nitro stretch.[1] | |

| 740 – 780 | Medium | Aryl chloride stretch.[1] | |

| 3050 – 3100 | Weak | Aromatic proton stretching.[1] |

Troubleshooting: A broad band appearing at 3400 cm

Mass Spectrometry (MS) Data[1][4]

Mass spec provides the isotopic confirmation essential for chlorinated compounds.

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).[1]

Isotopic Pattern Analysis

Chlorine possesses two stable isotopes:

-

Parent Ion (

): m/z 196 -

Isotope Peak (

): m/z 198[1] -

Ratio: The intensity ratio of 196:198 must be approximately 3:1 .[1] Any deviation suggests contamination with non-chlorinated byproducts or dichloro-species.

Fragmentation Pathway (EI)[1]

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.[1]

Experimental Protocol: Sample Preparation for Analysis

To ensure the spectral data above is reproducible, the sample must be prepared correctly.

A. NMR Preparation[2]

-

Mass: Weigh 10–15 mg of the solid.

-

Solvent: Add 0.6 mL of CDCl

(Chloroform-d). -

Filtration: Filter through a glass wool plug if any turbidity remains (removes inorganic salts from the cyanation step).[1]

B. HPLC Purity Check (Pre-Spectral Validation)

Before trusting the NMR, run a quick HPLC to confirm purity >95%.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.[1]

-

Detection: UV at 254 nm (Aromatic) and 210 nm (Nitrile/Amide).[1]

References

-

Vilanterol Synthesis Context: Process for the Preparation of Vilanterol and Intermediates Thereof.[1][2] World Intellectual Property Organization, WO2014041565. [1]

-

Spectral Database for Organic Compounds (SDBS): General reference for nitro/chloro-benzyl nitrile shifts. National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link][1]

-

Precursor Characterization (2-Chloro-6-nitrotoluene): NIST Chemistry WebBook, SRD 69. [Link][1]

-

Isotopic Abundance Data: IUPAC Commission on Isotopic Abundances and Atomic Weights.[1] [Link][1]

Sources

Electronic effects of nitro and chloro substituents on an aromatic ring

An In-depth Technical Guide to the Electronic Effects of Nitro and Chloro Substituents on an Aromatic Ring

Abstract

For researchers, scientists, and professionals in drug development, a profound understanding of substituent effects on aromatic systems is paramount. The electronic character of a functional group appended to an aromatic ring dictates its reactivity, regioselectivity in chemical transformations, and fundamental properties such as acidity. This guide provides a detailed examination of two common and electronically distinct substituents: the chloro (-Cl) group and the nitro (-NO₂) group. We will dissect their inductive and resonance effects, explore the resulting consequences for electrophilic and nucleophilic aromatic substitution, and quantify their influence on the acidity of phenolic compounds. This document is structured to build from foundational principles to practical applications, including detailed experimental protocols, providing a robust resource for laboratory work and theoretical understanding.

Core Principles: The Duality of Electronic Effects

The reactivity of an aromatic ring is governed by the electron density of its π-system.[1] Substituents modulate this density through two primary mechanisms: the inductive effect and the resonance effect.[2]

-

Inductive Effect (I): This effect is the transmission of charge through sigma (σ) bonds, arising from differences in electronegativity between adjacent atoms.[3] It weakens with distance.

-

Resonance Effect (R or M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring through the overlap of p-orbitals.[1][4]

The chloro and nitro groups provide classic examples of how these two effects can either compete or reinforce one another, leading to vastly different chemical behaviors.

The Chloro (-Cl) Substituent: A Case of Competing Influences

The chlorine atom is more electronegative than carbon, resulting in a potent electron-withdrawing inductive effect (-I).[1][5] This effect polarizes the C-Cl bond, drawing electron density away from the aromatic ring and thus deactivating it towards electrophilic attack compared to unsubstituted benzene.[2][6]

However, chlorine possesses lone pairs of electrons in its valence p-orbitals, which can be delocalized into the aromatic π-system. This constitutes an electron-donating resonance effect (+R).[7][8] This donation of electron density specifically enriches the ortho and para positions.[9]

Crucially, for halogens, the strong -I effect outweighs the weaker +R effect, making the chloro group an overall deactivating substituent.[2][9] Yet, because the resonance effect directs electron density to specific positions, it is an ortho, para-director for electrophilic aromatic substitution.[7]

The Nitro (-NO₂) Substituent: A Case of Reinforcing Withdrawal

The nitro group is a powerful electron-withdrawing group through both induction and resonance.[10]

-

Inductive Effect (-I): The nitrogen atom in the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms. This creates a very strong dipole that pulls electron density from the ring through the sigma bond.[11]

-

Resonance Effect (-R): The entire nitro group is conjugated with the aromatic ring, allowing it to withdraw π-electron density from the ring system.[12] This withdrawal is most pronounced at the ortho and para positions, leaving the meta position relatively less electron-deficient.[13]

Unlike the chloro group, the -I and -R effects of the nitro group are synergistic. They both strongly withdraw electron density, making the nitro group a potent deactivating substituent and a meta-director for electrophilic aromatic substitution.[11][14]

Caption: Competing vs. Reinforcing Electronic Effects of -Cl and -NO₂.

Impact on Aromatic Substitution Reactions

The electronic nature of the chloro and nitro groups directly dictates their behavior in the two major classes of aromatic substitution: electrophilic and nucleophilic.

Electrophilic Aromatic Substitution (EAS)

In EAS, the aromatic ring acts as a nucleophile, attacking an electron-deficient species (the electrophile). Therefore, electron-withdrawing groups decrease the ring's nucleophilicity and slow the reaction down.[15]

-

Reactivity: Both chlorobenzene and nitrobenzene are less reactive than benzene in EAS reactions. The deactivation is moderate for chlorobenzene but extremely pronounced for nitrobenzene.[2][6] A nitro group can make an aromatic ring more than 10 million times less reactive than benzene.[3]

| Compound | Relative Rate of Nitration (vs. Benzene) |

| Benzene | 1.0 |

| Chlorobenzene | 0.02 - 0.03 |

| Nitrobenzene | ~1 x 10⁻⁷ |

| Data compiled from various sources, relative values are illustrative. |

-

Orientation (Regioselectivity):

-

Chlorobenzene: As an ortho, para-director, electrophilic attack on chlorobenzene yields primarily a mixture of ortho- and para-substituted products.[16] This is because the resonance donation from chlorine's lone pairs helps to stabilize the positive charge in the carbocation intermediate (the Wheland intermediate or sigma complex) for ortho and para attack.[9]

-

Nitrobenzene: As a meta-director, electrophilic attack on nitrobenzene yields predominantly the meta-substituted product.[13] The strong electron withdrawal from the ortho and para positions destabilizes the carbocation intermediates for attack at these sites, making the meta pathway the least unfavorable route.[11]

-

Caption: Resonance stabilization favors ortho/para attack on chlorobenzene.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr, the roles are reversed: the aromatic ring is attacked by a nucleophile. This reaction is rare for benzene and simple halobenzenes because the electron-rich π-system repels incoming nucleophiles. However, the presence of strong electron-withdrawing groups, particularly a nitro group, can make this reaction feasible.[17]

The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex.[18]

-

Role of the Nitro Group: A nitro group positioned ortho or para to a leaving group (like a halogen) strongly activates the ring towards nucleophilic attack. It does so by stabilizing the negative charge of the Meisenheimer complex through resonance.[19] This stabilization lowers the activation energy of the reaction.[18] A nitro group in the meta position offers no such resonance stabilization, and thus m-chloronitrobenzene is much less reactive in SNAr reactions.[17]

-

Role of the Chloro Group: The chloro group itself does not activate the ring for SNAr. Its primary role in this context is to act as a good leaving group.

Caption: SNAr mechanism showing stabilization by a para-nitro group.

Influence on Acidity: The Case of Substituted Phenols

The electronic effects of substituents are clearly reflected in the acid dissociation constant (pKa) of molecules. A lower pKa value indicates a stronger acid.[20] By examining substituted phenols, we can quantify the impact of the chloro and nitro groups on the stability of the conjugate base (the phenoxide ion). Any substituent that stabilizes the negative charge of the phenoxide ion will increase the acidity of the parent phenol.

| Compound | pKa Value | Predominant Electronic Effect |

| Phenol | 9.98[21] | Reference |

| 4-Chlorophenol | 9.41[22][23] | -I effect stabilizes phenoxide |

| 2-Chlorophenol | 8.56[24] | Stronger -I effect due to proximity |

| 4-Nitrophenol (p-Nitrophenol) | 7.14[21] | Strong -I and -R effects stabilize phenoxide |

| 2-Nitrophenol (o-Nitrophenol) | 7.23[21] | Strong -I and -R effects, partially offset by intramolecular H-bonding |

| 3-Nitrophenol (m-Nitrophenol) | 8.18[21] | -I effect stabilizes phenoxide (no -R effect) |

-

Chlorophenols: The electron-withdrawing -I effect of chlorine stabilizes the phenoxide anion, making chlorophenols more acidic than phenol itself.[5] The effect is more pronounced in 2-chlorophenol due to the closer proximity of the chlorine atom to the negative charge on the oxygen.[5]

-

Nitrophenols: The powerful -I and -R effects of the nitro group strongly stabilize the phenoxide ion, making nitrophenols significantly more acidic than phenol.[25] This stabilization is most effective when the nitro group is at the para or ortho position, where the negative charge can be delocalized directly onto the nitro group via resonance.[26] The slightly lower acidity of o-nitrophenol compared to p-nitrophenol is often attributed to intramolecular hydrogen bonding, which stabilizes the protonated form, making it slightly harder to remove the proton.[27]

Experimental Protocols

Trustworthy science relies on reproducible methodologies. The following section provides detailed protocols for the synthesis of a key substituted aromatic compound and the determination of a fundamental physicochemical property.

Synthesis of Nitrobenzene via Electrophilic Aromatic Substitution

This protocol demonstrates the nitration of benzene, a classic EAS reaction. The careful control of temperature is critical to prevent dinitration.[28]

Workflow Diagram:

Caption: Workflow for the synthesis and purification of nitrobenzene.

Methodology:

-

Preparation of Nitrating Mixture: In a 250 mL round-bottom flask, carefully add 25 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath. Slowly, and with constant swirling, add 21 mL of concentrated nitric acid to the sulfuric acid.[29] Keep the mixture cool.

-

Reaction: While monitoring the temperature with a thermometer, add 17.5 mL of benzene dropwise to the cold nitrating mixture.[29] Ensure the temperature of the reaction mixture does not exceed 55°C.[29] After the addition is complete, fit the flask with a reflux condenser.

-

Heating: Remove the ice bath and gently heat the mixture in a water bath to 60°C for approximately 45-60 minutes.[13][29]

-

Work-up and Isolation: Allow the mixture to cool to room temperature. Carefully pour the contents into 150 mL of cold water in a beaker. The nitrobenzene will separate as a dense, pale-yellow oil.

-

Washing: Transfer the mixture to a separatory funnel. Drain and discard the lower aqueous acid layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize residual acid), and finally with another 50 mL of water.[29]

-

Drying: Transfer the washed nitrobenzene to a clean, dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride to remove residual water.[13]

-

Purification: Decant or filter the dried nitrobenzene into a distillation apparatus. Purify by simple distillation, collecting the fraction that boils between 206-211°C.[29]

Determination of pKa via UV-Vis Spectrophotometry

This protocol outlines a reliable method for determining the pKa of a compound, such as a substituted phenol, by measuring changes in its UV-Vis absorbance as a function of pH.[30] The method requires that the protonated and deprotonated forms of the molecule have different absorption spectra.[31]

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the analyte (e.g., 4-chlorophenol) in a suitable solvent (e.g., methanol or ethanol).

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to pH 12). Ensure the ionic strength of all buffers is kept constant.

-

Sample Preparation: For each buffer solution, prepare a sample by adding a small, identical aliquot of the stock solution to a fixed volume of the buffer in a quartz cuvette. This ensures the total analyte concentration is constant across all samples.

-

Spectral Acquisition: Measure the full UV-Vis absorption spectrum (e.g., 220-400 nm) for each buffered sample, including a blank for each buffer.

-

Data Analysis:

-

Identify the wavelength (λ) where the difference in absorbance between the fully protonated form (low pH) and the fully deprotonated form (high pH) is maximal.[30]

-

Plot the absorbance at this chosen wavelength against the pH of the buffer solutions.

-

The resulting plot should be a sigmoidal curve.[30] The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[31] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

-

Conclusion and Applications in Drug Development

The electronic effects of chloro and nitro substituents are not mere academic curiosities; they are fundamental tools in medicinal chemistry.

-

Chloro Group: The introduction of a chlorine atom can significantly alter a drug candidate's properties. It often increases lipophilicity, which can enhance membrane permeability and oral absorption. It can also block sites of metabolic oxidation, thereby increasing the drug's half-life.[1]

-

Nitro Group: Aromatic nitro compounds are crucial synthetic intermediates, most notably for the production of anilines (aromatic amines) via reduction.[14][32] The resulting amino group is a key pharmacophore in a vast number of drugs. The nitro group itself is present in some active pharmaceutical ingredients, where its strong electron-withdrawing nature is essential for biological activity, or it can serve as a bio-reducible prodrug feature.

A predictive understanding of how these substituents influence electron density, reactivity, and acidity allows scientists to rationally design molecules with desired pharmacokinetic and pharmacodynamic profiles, accelerating the drug development pipeline.

References

-

PrepChem.com. Preparation of chlorobenzene. Available at: [Link]

-

Scribd. Synthesis of Nitrobenzen. Available at: [Link]

-

Scribd. Synthesis of Chlorobenzene via Sandmeyer. Available at: [Link]

-

Study.com. Chlorobenzene Properties, Uses & Nitration. Available at: [Link]

-

CourseHero. Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. Available at: [Link]

-

Vedantu. Chlorobenzene: Structure, Preparation & Uses Explained. Available at: [Link]

-

Organic Syntheses. nitrobenzene. Available at: [Link]

-

ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). Available at: [Link]

-

Chemistry Stack Exchange. Comparison of acidic strength of nitrophenols. Available at: [Link]

-

Testbook. Understanding Sandmeyer's Reaction: Chlorobenzene and Bromobenzene Production. Available at: [Link]

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. Available at: [Link]

-

Online Chemistry notes. Nitrobenzene : Laboratory preparation, Properties and Uses. Available at: [Link]

-

Quora. Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)?. Available at: [Link]

-

askIITians. Although chlorine is an electron withdrawing group, yet it is ortho. Available at: [Link]

-

Chemistry Stack Exchange. Reactivity of chlorobenzene and benzene in electrophilic substitutions. Available at: [Link]

-

Wikipedia. 4-Chlorophenol. Available at: [Link]

-

Pearson+. The nitro group directs electrophilic aromatic substitution to th.... Available at: [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

-

ResearchGate. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Available at: [Link]

-

Pearson+. p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph.... Available at: [Link]

-

ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Available at: [Link]

-

Quora. Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?. Available at: [Link]

-

National Center for Biotechnology Information. 4-Chlorophenol. Available at: [Link]

-

ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Available at: [Link]

-

csbsju.edu. Chem 263_Oct 19_revised. Available at: [Link]

-

Brainly. [FREE] 2. The pKa value for m-nitrophenol is 9.3, and that for the para isomer is 7.2. By considering the. Available at: [Link]

-

Royal Society of Chemistry. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Available at: [Link]

-

csbsju.edu. Aromatic Side Chain Reduction: Nitro. Available at: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

-

Quora. Which is more acidic: p-chlorophenol or o-chlorophenol?. Available at: [Link]

-

Filo. Effect of Nitro Substituents on Nucleophilic Substitution Reactions. Available at: [Link]

-

Tishk International University. Preparation of Nitrobenzene (Nitration of benzene). Available at: [Link]

-

Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

-

National Center for Biotechnology Information. 2-Chlorophenol. Available at: [Link]

-

Lumen Learning. The Effect of Substituents on Reactivity | MCC Organic Chemistry. Available at: [Link]

-

Filo. Resonating Structure at Para Position Given the aromatic compound with c... Available at: [Link]

-

Allen. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why?. Available at: [Link]

-

Doc Brown's Chemistry. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Available at: [Link]

-

Chemistry Stack Exchange. Acidity of substituted phenols. Available at: [Link]

-

Quora. Does the presence of Nitro group at the meta postion of chlorobenzene decrease the reactivity of the aromatic ring or will it not change the reactivity at all?. Available at: [Link]

-

Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. Available at: [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

-

National Center for Biotechnology Information. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available at: [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. Available at: [Link]

-

ResearchGate. (PDF) Substituent effects of nitro group in cyclic compounds. Available at: [Link]

-

Chemistry Stack Exchange. Electrophilic substitution on disubstituted benzene rings. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Although chlorine is an electron withdrawing group, yet it is ortho, - askIITians [askiitians.com]

- 8. quora.com [quora.com]

- 9. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? [allen.in]

- 10. researchgate.net [researchgate.net]

- 11. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 13. Nitrobenzene : Laboratory preparation, Properties and Uses. [chemicalnote.com]

- 14. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 15. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 16. Chlorobenzene Properties, Uses & Nitration - Lesson | Study.com [study.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Effect of Nitro Substituents on Nucleophilic Substitution Reactions Expl.. [askfilo.com]

- 19. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 20. p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph... | Study Prep in Pearson+ [pearson.com]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. 4-Chlorophenol - Wikipedia [en.wikipedia.org]

- 23. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 2-Chlorophenol | C6H4ClOH | CID 7245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. chem.ualberta.ca [chem.ualberta.ca]

- 26. brainly.com [brainly.com]

- 27. quora.com [quora.com]

- 28. scribd.com [scribd.com]

- 29. uobabylon.edu.iq [uobabylon.edu.iq]

- 30. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 31. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 32. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

The Chloro-Nitrophenyl Scaffold: Chemical Reactivity, Biological Mechanisms, and Therapeutic Applications

Executive Summary

Chloro-nitrophenyl compounds represent a class of high-energy pharmacophores characterized by a benzene ring substituted with electron-withdrawing nitro (

This guide analyzes the biological potential of these compounds, moving beyond their reputation as simple reagents to explore their role as haptens in immunology, hypoxia-activated prodrugs in oncology, and scaffold-bases for next-generation antimicrobials.

Chemical Architecture: The Electrophilic Warhead

To understand the biological activity of chloro-nitrophenyls (e.g., 1-chloro-2,4-dinitrobenzene or DNCB), one must first understand their electronic landscape. The nitro group is a strong electron-withdrawing group (EWG). When positioned ortho or para to a chlorine atom, it creates a significant electron deficiency at the carbon-chlorine bond.

The Reactivity Vector

In biological systems, this electron deficiency makes the carbon-chlorine bond highly susceptible to attack by nucleophiles—specifically the thiol (

-

Mechanism: Nucleophilic Aromatic Substitution (

).[1] -

Biological Consequence: Irreversible covalent binding to proteins (haptenization) or enzymes (inhibition).

Structural Activity Relationship (SAR)

-

2,4-Dinitrochlorobenzene (DNCB): Two nitro groups make the ring extremely electron-deficient. Highly reactive; potent contact sensitizer.

-

4-Chloronitrobenzene: Single nitro group.[2] Less reactive to direct substitution but highly susceptible to enzymatic reduction.

-

Derivatives: Replacing the Chlorine with amines (via

) yields nitro-aniline derivatives, which retain the nitro-reductive potential but lose the alkylating toxicity of the parent chloride.

Mechanisms of Action (MOA)

The biological activity of these compounds operates through two primary pathways: Immunological Sensitization and Reductive Cytotoxicity .

Pathway A: Immunological Sensitization (The DNCB Model)

DNCB is the "gold standard" for studying delayed-type hypersensitivity (DTH). It is not a drug in the traditional sense but an immunomodulator.[3]

-

Penetration: DNCB penetrates the stratum corneum.

-

Haptenization: The Cl group is displaced by skin proteins (hapten-carrier complex).

-

Recognition: Langerhans cells process the complex and present it to T-cells.[1][3][4]

-

Response: Recruitment of CD4+ and CD8+ T-cells, releasing cytokines (IFN-

).

Pathway B: Reductive Cytotoxicity (Antimicrobial/Anticancer)

In bacteria and hypoxic tumor cells, the nitro group is the primary pharmacophore.

-

Activation: Nitroreductase enzymes (type I or II) reduce

to nitroso ( -

Oxidative Stress: This cycling generates Reactive Oxygen Species (ROS), specifically superoxide anions.

-

Damage: ROS causes DNA strand breaks and lipid peroxidation.

Visualization of Signaling Pathways

Caption: Dual mechanistic pathways: Immunological haptenization via protein binding (top) vs. Cytotoxic oxidative stress via nitro-reduction (bottom).

Therapeutic Applications

Antimicrobial & Antifungal Agents

Derivatives of 4-chloronitrobenzene, particularly Schiff bases and thioureas , exhibit potent antimicrobial activity.

-

Target: Staphylococcus aureus (Gram-positive) and Candida albicans (Fungal).[5][6]

-

Mechanism: Inhibition of type II topoisomerases (bacteria) and 14

-demethylase (fungi). The nitro group interacts electrostatically with the Heme Fe(II) in fungal enzymes, blocking ergosterol synthesis.[7] -

Data Summary:

| Compound Class | Target Organism | MIC Range ( | Mechanism Highlight |

| Thiourea Derivatives | M. tuberculosis | 0.5 - 2.0 | Enhanced lipophilicity aids cell wall penetration. |

| Benzoxaphosphinin | S. aureus | 10 - 25 | Disruption of cell membrane integrity. |

| Nitro-Triazoles | C. albicans | 15.6 - 62.5 | Inhibition of ergosterol biosynthesis (CYP51). |

Anticancer: Hypoxia-Activated Prodrugs

Solid tumors often have hypoxic cores resistant to chemotherapy. Chloro-nitrophenyl derivatives are exploited here.[8][9][10][11][12][13]

-

Concept: The electron-deficient ring is stable in normal oxygenated tissue. In hypoxia, high levels of reductases convert the nitro group to an amine, triggering fragmentation or activation of a toxic warhead (e.g., nitrogen mustards).

Toxicology & Safety Profile

Crucial Warning: While therapeutically useful, the parent compounds (Chloronitrobenzenes) possess significant toxicity that must be managed during research.

-

Methemoglobinemia: The primary acute toxicity. Metabolites oxidize Hemoglobin (

) to Methemoglobin ( -

Hepatotoxicity: Chronic exposure leads to oxidative stress in the liver, depleting glutathione (GSH) reserves.

-

Genotoxicity: 4-chloronitrobenzene is a mutagen (Ames positive in some strains) due to the formation of reactive hydroxylamines that adduct DNA.

Technical Workflow: Synthesis & Evaluation

The following protocol outlines the synthesis of a Schiff base derivative from 4-chloronitrobenzene (via an aniline intermediate) and its subsequent biological screening. This workflow ensures the removal of the toxic parent chloride while retaining the bioactive nitro pharmacophore.

Experimental Workflow Diagram

Caption: Standardized workflow for converting toxic chloronitro precursors into bioactive therapeutic candidates.

Detailed Protocol: Synthesis of 4-Nitro-Schiff Base

Objective: Synthesize a Schiff base derivative to evaluate antimicrobial activity.

Reagents:

-

4-Nitroaniline (derived from 4-chloronitrobenzene via ammonolysis).

-

Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde).

-

Ethanol (Absolute).

-

Glacial Acetic Acid (Catalyst).

Procedure:

-

Stoichiometry: Dissolve 0.01 mol of 4-nitroaniline and 0.01 mol of substituted benzaldehyde in 20 mL of absolute ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

-

Reflux: Heat the mixture under reflux at 70-80°C for 3–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice to precipitate the Schiff base.

-

Purification: Filter the solid and recrystallize from hot ethanol to remove unreacted aldehyde/aniline.

-

Self-Validation: The melting point must be sharp (range < 2°C). Broad ranges indicate impurities requiring re-crystallization.

-

Detailed Protocol: Minimum Inhibitory Concentration (MIC)

Objective: Quantify antibacterial potency against S. aureus.

-

Preparation: Dissolve the synthesized compound in DMSO (Dimethyl Sulfoxide) to a stock concentration of 1 mg/mL.

-

Note: DMSO is used because nitro-compounds have poor aqueous solubility. Ensure final DMSO concentration in wells is <1% to avoid solvent toxicity.

-

-

Inoculum: Prepare a bacterial suspension of S. aureus (ATCC 25923) adjusted to 0.5 McFarland standard (

CFU/mL). -

Dilution: Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 100

g/mL to 0.19 -

Incubation: Add 10

L of bacterial suspension to each well. Incubate at 37°C for 24 hours. -

Readout: The MIC is the lowest concentration showing no visible turbidity.

-

Control: Include a Positive Control (Ciprofloxacin) and a Negative Control (MHB + DMSO only).

-

References

-

Mechanism of DNCB Immunology: Title: Mechanism of Dinitrochlorobenzene-Induced Dermatitis in Mice: Role of Specific Antibodies in Pathogenesis. Source: PLOS ONE (2009). URL:[Link]

-

Antimicrobial Derivatives: Title: Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. Source: Chemical Biology & Drug Design (PubMed). URL:[Link]

-

Toxicity Profile: Title: NTP Technical Report on the Toxicity Studies of 2-Chloronitrobenzene and 4-Chloronitrobenzene.[9] Source: National Toxicology Program (NIH). URL:[Link]

-

Anticancer Mechanisms: Title: Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs.[14] Source: Pharmaceuticals (MDPI). URL:[Link]

-

TRPA1 Activation (Itch Mechanism): Title: Contact sensitizer 2,4-dinitrochlorobenzene is a highly potent human TRPA1 agonist. Source: Experimental Dermatology (NIH). URL:[Link]

Sources

- 1. What is the mechanism of 2 ,4-Dinitrochlorobenzene? [synapse.patsnap.com]

- 2. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 3. What is 2 ,4-Dinitrochlorobenzene used for? [synapse.patsnap.com]

- 4. Mechanism of Dinitrochlorobenzene-Induced Dermatitis in Mice: Role of Specific Antibodies in Pathogenesis | PLOS One [journals.plos.org]

- 5. sjuoz.uoz.edu.krd [sjuoz.uoz.edu.krd]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chloronitrobenzenes (IARC Summary & Evaluation, Volume 65, 1996) [inchem.org]

- 14. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Solvent Selection for (3-Chloro-2-nitrophenyl)acetonitrile

Executive Summary

(3-Chloro-2-nitrophenyl)acetonitrile (CAS 2603-96-5) is a critical halogenated nitro-aromatic intermediate, primarily utilized in the synthesis of complex heterocycles, including 7-substituted indoles and quinolines. Its structural motif—a benzene ring densely substituted with a nitro group, a chlorine atom, and an acetonitrile moiety—creates a unique "push-pull" electronic environment that complicates solvation.

This guide provides a technical breakdown of the molecule’s solubility profile to support process optimization. Unlike simple aromatics, the solubility of this compound is governed by the competition between its polar nitro/nitrile groups and its lipophilic chloro-phenyl core. This document details the physicochemical basis for solvent selection, provides a self-validating experimental protocol for solubility determination, and outlines safety considerations for handling.

Physicochemical Profile & Molecular Analysis[1]

To predict solubility behavior without empirical data for every solvent, we must analyze the molecular interactions at play.

Structural Dynamics

-

Electronic Push-Pull: The nitro group (

) at position 2 is a strong electron-withdrawing group (EWG), creating a significant dipole. The acetonitrile group ( -

Steric Crowding: The 1,2,3-substitution pattern places the bulky nitro group between the acetonitrile arm and the chlorine atom. This steric strain often disrupts crystal lattice packing compared to para-isomers, potentially lowering the melting point and enhancing solubility in organic solvents relative to its isomers.

-

Lipophilicity: The chlorine atom and the benzene ring contribute to the LogP (partition coefficient), ensuring the molecule remains insoluble in pure water but soluble in chlorinated organic solvents.

Solubility Prediction Matrix

Based on Hansen Solubility Parameters (HSP) and functional group analysis, the following solvent compatibility profile is established:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High | Strong dipole-dipole interactions stabilize the nitro and nitrile groups. | Reaction media (e.g., Nucleophilic substitutions).[1][2][3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good to High | "Like dissolves like"; interaction with the chloro-aryl core. | Extraction, Chromatography loading. |

| Ethers | THF, 2-MeTHF, Dioxane | Moderate to Good | Lewis base oxygen coordinates effectively; moderate polarity. | Grignard reactions (e.g., Bartoli synthesis). |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good general solvency; solubility decreases significantly with temperature drop. | Recrystallization (Solvent).[2][4][5] |

| Alcohols | Methanol, Ethanol, IPA | Low to Moderate | Protic nature interferes with solvation of the hydrophobic core; highly temp-dependent. | Recrystallization (Anti-solvent).[4] |

| Hydrocarbons | Hexane, Heptane, Toluene | Poor/Insoluble | Lack of polarity to overcome crystal lattice energy of the nitro/nitrile groups. | Precipitation, Washing. |

| Aqueous | Water | Insoluble | Hydrophobic effect dominates. | Work-up (Phase separation). |

Experimental Protocols

As specific quantitative solubility curves (mg/mL) are rarely published for this specific intermediate, researchers must generate their own data to ensure process reproducibility.

Protocol A: Visual Polythermal Method (Solubility Determination)

This method is the industry standard for rapidly determining the solubility limit of a solid in a specific solvent.

Objective: Determine the saturation temperature (

-

Preparation: Weigh 100 mg of (3-Chloro-2-nitrophenyl)acetonitrile into a clear borosilicate glass vial (4 mL).

-

Solvent Addition: Add 1.0 mL of the target solvent (starting concentration: 100 mg/mL).

-

Heating: Place the vial in a temperature-controlled heating block with magnetic stirring. Ramp temperature at 2°C/min.

-

Observation: Record the temperature (

) at which the solution becomes perfectly transparent (no turbidity). -

Cooling: Turn off heat and allow to cool slowly. Record the temperature (

) where precipitation/turbidity reappears. -

Validation: The Metastable Zone Width (MSZW) is

. A narrow MSZW indicates reliable crystallization behavior.[5]

Protocol B: Recrystallization Workflow

For purification, a binary solvent system is recommended due to the compound's steep solubility curve in polar/non-polar mixtures.

-

Recommended System: Ethanol (Solvent) / Water (Anti-solvent) OR Ethyl Acetate (Solvent) / Hexane (Anti-solvent).

Figure 1: Optimized Recrystallization Workflow for Nitro-Aryl Acetonitriles.

Application Context & Solvent Impact[3][6][7]

The solubility choice directly impacts the yield of downstream reactions, particularly in heterocycle synthesis.

The Bartoli Indole Synthesis Context

When using (3-Chloro-2-nitrophenyl)acetonitrile as a precursor for 7-chloroindole derivatives, the reaction typically involves nucleophilic attack on the nitro group.

-

Solvent Requirement: Anhydrous THF (Tetrahydrofuran) is the gold standard.

-

Why? The reaction often employs Grignard reagents (e.g., Vinylmagnesium bromide). THF coordinates with the Magnesium (Mg) atom, stabilizing the Grignard reagent.

-

Incompatibility: Protic solvents (Alcohols, Water) will quench the Grignard reagent immediately. Chlorinated solvents are generally avoided due to potential carbene formation or reactivity with organometallics.

Figure 2: Solvent Selection Decision Tree based on Process Stage.

Safety & Handling (HSE)

Handling (3-Chloro-2-nitrophenyl)acetonitrile requires strict adherence to safety protocols due to the functional groups present.

-

Nitrile Toxicity: While organic nitriles are generally less toxic than inorganic cyanides, metabolic processes can release cyanide ions. Treat as Acutely Toxic (Oral/Dermal/Inhalation).[6][7]

-

Nitro Group Hazards: Nitro-aromatics are potentially energetic. Avoid heating to dryness without testing for thermal stability (DSC).

-

Skin Absorption: The lipophilic nature (Chloro-phenyl ring) facilitates skin absorption. Double-gloving (Nitrile over Laminate) is recommended.

H-Codes (GHS):

-

H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.

-

H315/H319: Causes skin and serious eye irritation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12125, 3-Nitrophenylacetonitrile (Isomer Analog). Retrieved from .

-

Sigma-Aldrich (2025). Safety Data Sheet: (3-Chlorophenyl)acetonitrile (Structural Analog). Retrieved from .

- Bartoli, G., et al. (1989). "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 30(16), 2129–2132. (Context for solvent selection in synthesis).

- Dobbs, A. (2001). "Total Synthesis of Indoles via the Bartoli Reaction." Journal of Organic Chemistry.

-

Fisher Scientific. Safety Data Sheet for Chlorophenylacetonitrile derivatives. Retrieved from .

Sources

- 1. Acetonitrile, CAS No. 75-05-8 | Solvents for DNA Synthesis | DNA Synthesis | Molecular Biology | Life Science | Carl ROTH - International [carlroth.com]

- 2. asianpubs.org [asianpubs.org]

- 3. 3-NITROPHENYLACETONITRILE | 621-50-1 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. 3-Nitrophenylacetonitrile | C8H6N2O2 | CID 12125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-NITROPHENYLACETONITRILE | 621-50-1 [chemicalbook.com]

Introduction: The Significance of (3-Chloro-2-nitrophenyl)acetonitrile in Modern Drug Development

An In-depth Technical Guide to the Stability and Degradation Pathways of (3-Chloro-2-nitrophenyl)acetonitrile

(3-Chloro-2-nitrophenyl)acetonitrile is a multifaceted chemical entity, drawing significant interest within the pharmaceutical and agrochemical sectors. Its structural architecture, characterized by a phenylacetonitrile core substituted with both a chloro and a nitro group, renders it a valuable intermediate in the synthesis of a diverse array of more complex molecules.[1] The presence of these reactive functional groups—the nitrile, the aromatic chloro substituent, and the nitro group—imparts a unique chemical reactivity to the molecule. This reactivity is a double-edged sword: while it makes the compound a versatile building block for creating novel therapeutic agents, it also predisposes it to potential degradation, impacting its stability, shelf-life, and the safety profile of any corresponding active pharmaceutical ingredient (API).

This technical guide provides a comprehensive exploration of the stability and potential degradation pathways of (3-Chloro-2-nitrophenyl)acetonitrile. As drug development professionals, understanding the intrinsic stability of such a key intermediate is paramount. It allows for the development of robust manufacturing processes, stable formulations, and accurate analytical methods.[2] This document will delve into the anticipated degradation mechanisms under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis. Furthermore, it will lay out detailed experimental protocols for conducting forced degradation studies, a critical component of regulatory submissions and for the development of stability-indicating analytical methods, as mandated by ICH guidelines Q1A, Q1B, and Q2B.[3][4]

Predicted Degradation Pathways of (3-Chloro-2-nitrophenyl)acetonitrile

The degradation of (3-Chloro-2-nitrophenyl)acetonitrile is predicted to be primarily driven by the reactivity of its nitrile, nitro, and chloro functional groups, as well as the activated benzylic methylene group. The following sections outline the most probable degradation pathways under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals and is highly dependent on pH.[5] For (3-Chloro-2-nitrophenyl)acetonitrile, the primary site of hydrolytic attack is the nitrile group.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile group is expected to undergo hydrolysis to first form an amide intermediate, (3-Chloro-2-nitrophenyl)acetamide, which can then be further hydrolyzed to the corresponding carboxylic acid, (3-Chloro-2-nitrophenyl)acetic acid.[6] The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: In basic conditions, the nitrile group is also susceptible to hydrolysis, proceeding through a similar amide intermediate to the final carboxylic acid. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile.

Caption: Predicted Hydrolytic Degradation Pathway.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The benzylic position (the CH2 group) of (3-Chloro-2-nitrophenyl)acetonitrile is a likely site for oxidative attack, given its proximity to the electron-withdrawing phenyl ring. Potential oxidation could lead to the formation of a ketone, (3-Chloro-2-nitrophenyl)carbonyl cyanide, or other oxidized species. The aromatic ring itself could also be a target for oxidation, potentially leading to hydroxylated byproducts, although this is generally less favored than attack at the benzylic position.

Caption: Predicted Oxidative Degradation Pathways.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation of photosensitive molecules.[7] Nitroaromatic compounds are known to be photoreactive. The nitro group of (3-Chloro-2-nitrophenyl)acetonitrile could be reduced to a nitroso, hydroxylamino, or even an amino group upon exposure to light. Another potential photolytic pathway is the homolytic cleavage of the carbon-chlorine bond, which would generate radical intermediates and lead to a variety of degradation products.

Caption: Predicted Photolytic Degradation Pathways.

Thermal Degradation

At elevated temperatures, molecules can undergo thermal decomposition. For (3-Chloro-2-nitrophenyl)acetonitrile, thermal stress could potentially lead to decarboxylation if hydrolysis to the carboxylic acid occurs first, or complex polymerization reactions. The interaction between the adjacent chloro and nitro groups at high temperatures could also lead to intramolecular cyclization or rearrangement products.

Experimental Protocols for Forced Degradation Studies

To systematically investigate the stability of (3-Chloro-2-nitrophenyl)acetonitrile and identify its degradation products, a series of forced degradation studies should be conducted.[3] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is truly stability-indicating.[4][8]

Overall Experimental Workflow

Caption: Forced Degradation Experimental Workflow.

Table 1: Summary of Forced Degradation Conditions

| Stress Condition | Reagent and Concentration | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C | 2, 8, 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 8, 24, 48 hours |

| Thermal | Solid State | 80°C | 1, 3, 7 days |

| Photolytic | Solution (in quartz cuvette) | Ambient | ICH Q1B specified |

Step-by-Step Methodologies

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve (3-Chloro-2-nitrophenyl)acetonitrile in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.

2. Stress Sample Preparation:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature and another set at 60°C. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature. At specified time points, withdraw an aliquot and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C. At specified time points, weigh an appropriate amount of the solid, dissolve it in the solvent, and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in the mobile phase) in a quartz cuvette to a light source as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time intervals.

3. Stability-Indicating HPLC-UV Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure separation of polar and non-polar degradants.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

4. Identification of Degradation Products by LC-MS/MS:

-

Utilize the same chromatographic conditions as the HPLC-UV method.

-

The mass spectrometer should be operated in both positive and negative ion modes to capture all potential degradation products.

-

High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to aid in the determination of elemental compositions.

-

Tandem mass spectrometry (MS/MS) should be used to obtain fragmentation patterns of the degradation products, which is crucial for structural elucidation.

Conclusion and Future Perspectives

This guide provides a foundational understanding of the potential stability challenges and degradation pathways of (3-Chloro-2-nitrophenyl)acetonitrile. The proposed degradation mechanisms are based on established principles of organic chemistry and the known reactivity of related compounds. The experimental protocols outlined herein offer a robust framework for systematically investigating the stability of this important chemical intermediate.

The insights gained from these forced degradation studies are invaluable for drug development professionals. They inform the selection of appropriate storage conditions, packaging, and formulation excipients to ensure the stability and safety of the final drug product. Furthermore, the development of a validated stability-indicating analytical method is a regulatory necessity and is crucial for quality control throughout the lifecycle of a pharmaceutical product. By proactively understanding and mitigating the degradation of key intermediates like (3-Chloro-2-nitrophenyl)acetonitrile, we can accelerate the development of safe and effective medicines.

References

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

Organic Syntheses. (n.d.). chloroacetonitrile. Retrieved from [Link]

-

ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

- Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 1-13.

-

European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Retrieved from [Link]

- Arora, P. K., & Sharma, A. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13(1), 1-13.

-

Lumen Learning. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

-

Pacific Northwest National Laboratory. (2020). Biotic Degradation of Acetonitrile. Retrieved from [Link]

- Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.

- Al-Ansari, M. M., Al-Kahtani, H. A., & Al-Harbi, M. S. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 25(24), 5979.

-

Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, February 19). How do I synthesize 3-phenyloxirane-2-carbaldehyde from chloroacetonitrile?. Retrieved from [Link]

Sources

- 1. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. scispace.com [scispace.com]

- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 7. osti.gov [osti.gov]

- 8. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]

Literature review of 2-nitrophenylacetonitrile derivatives

The 2-Nitrophenylacetonitrile Scaffold: Synthetic Versatility and Medicinal Utility

Executive Summary

In the landscape of heterocyclic chemistry and drug discovery, 2-nitrophenylacetonitrile (2-NPAN) stands as a "privileged intermediate." Its structural uniqueness lies in the synergistic proximity of a strongly electron-withdrawing nitro group (

This technical guide dissects the synthetic utility and therapeutic potential of 2-NPAN derivatives, moving beyond basic textbook definitions to explore its role in modern oncology (tubulin inhibition) and agrochemistry.

Chemical Architecture & Reactivity Profile

The reactivity of 2-NPAN is defined by the "Ortho-Effect" —an electronic and steric interaction between the nitro and nitrile functionalities.

| Feature | Chemical Consequence | Synthetic Application |

| The | Facile deprotonation by weak bases (e.g., piperidine, | |

| Nitro Group Electrophilicity | The nitro group activates the ring for nucleophilic attack and serves as a latent amine. | Precursor for reductive cyclization to form indoles and quinolines. |

| Nitrile Group Reactivity | Susceptible to hydrolysis (to amides/acids) or reduction (to amines). | Formation of 2-phenylacetic acid derivatives (NSAID precursors) or tryptamines. |

The Divergent Synthesis Map

The following diagram illustrates how 2-NPAN serves as a central hub for accessing diverse pharmacophores.

Figure 1: Divergent synthetic pathways originating from the 2-nitrophenylacetonitrile scaffold.

Synthetic Methodologies: Mechanisms & Protocols

A. The Knoevenagel Condensation (Accessing Stilbene Analogs)

One of the most robust applications of 2-NPAN is the synthesis of (Z)-2,3-diphenylacrylonitriles . These stilbene-like derivatives are highly sought after in oncology for their ability to inhibit tubulin polymerization, mimicking the mechanism of Combretastatin A-4.

-

Mechanism: The base (piperidine) deprotonates the

-carbon of 2-NPAN. The resulting carbanion attacks the aldehyde carbonyl, followed by dehydration to form the alkene. -

Stereoselectivity: The reaction typically favors the (Z)-isomer due to steric minimization between the bulky phenyl rings and the cyano group.

B. Reductive Cyclization (The Indole Gateway)

The transformation of 2-NPAN into indole derivatives (specifically 2-aminoindoles or 1-hydroxyindole-3-carbonitriles) is a cornerstone of heterocyclic synthesis.

-

Self-Validating Logic: The reaction progress is visually distinct. The starting material is often pale yellow/brown; the reduction intermediate (hydroxylamine) is transient; and the cyclized indole product is often highly fluorescent or precipitates as a distinct solid.

Therapeutic Applications & Biological Activity[1]

Oncology: Tubulin Polymerization Inhibitors

Derivatives formed via the condensation of 2-NPAN with polymethoxy-benzaldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) have demonstrated potent cytotoxicity.

-

Target: Colchicine binding site on

-tubulin. -

Mechanism: Disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.

-

Key Compound: (Z)-2-(2-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.

Antimicrobial & Agrochemicals

-

Hydrazones: Coupling 2-NPAN with diazonium salts yields hydrazones that act as "pro-pesticides," metabolizing into mitochondrial uncouplers in insects.

-

Fungicides: Halogenated nitro-derivatives have shown efficacy against Candida species by interacting with the heme group of the CYP51 enzyme (14

-demethylase).

Detailed Experimental Protocol: Synthesis of an Anticancer Stilbene Derivative

Objective: Synthesis of (Z)-3-(3,4,5-trimethoxyphenyl)-2-(2-nitrophenyl)acrylonitrile. Rationale: This protocol exemplifies the Knoevenagel condensation, utilizing the high acidity of 2-NPAN to generate a tubulin inhibitor.

Materials:

-

2-Nitrophenylacetonitrile (1.0 eq)

-

3,4,5-Trimethoxybenzaldehyde (1.0 eq)

-

Ethanol (Solvent, 10 mL/mmol)

-

Piperidine (Catalyst, 0.1 eq)

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrophenylacetonitrile (1.62 g, 10 mmol) and 3,4,5-trimethoxybenzaldehyde (1.96 g, 10 mmol) in absolute ethanol (100 mL).

-

Initiation: Add piperidine (5 drops or ~0.1 mL) dropwise. Observation: The solution may turn a deeper yellow/orange immediately, indicating deprotonation and anion formation.

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product will appear as a new, less polar spot compared to the aldehyde. -

Crystallization (Self-Validation): Cool the reaction mixture to room temperature, then chill in an ice bath. The product should precipitate as yellow needles or powder. If no precipitate forms, reduce solvent volume by 50% under vacuum and re-chill.

-

Purification: Filter the solid and wash with cold ethanol (

). Recrystallize from hot ethanol/acetone if necessary.

Yield Expectation: 80–90%. Characterization:

-

: Look for the vinylic proton singlet around

-

Melting Point: Sharp range (typically

depending on substituents).

Mechanism of Action Visualization

Figure 2: Pharmacological mechanism of 2-NPAN derived stilbenes in cancer therapy.

Safety & Handling Profile

Working with 2-nitrophenylacetonitrile requires strict adherence to safety protocols due to the presence of both nitro and nitrile moieties.

-

Cyanide Risk: While the nitrile group is generally stable, metabolic or harsh chemical hydrolysis can release cyanide ions. Always work in a well-ventilated fume hood.

-

Skin Absorption: Nitroarenes are readily absorbed through the skin. Double-gloving (Nitrile/Laminate) is recommended.

-

Energetics: Polynitro derivatives can be explosive. While 2-NPAN is stable, avoid subjecting it to extreme heat (

) or shock in the presence of strong oxidizers.

References

-

Mąkosza, M., & Winiarski, J. (1987).[1] Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research.

-

National Toxicology Program. (1992).[2] 2-Nitrophenylacetonitrile: Chemical and Physical Properties. PubChem.[2]

-

Zhang, H., et al. (2019). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Topics in Medicinal Chemistry.

-

PrepChem. Synthesis of 2-nitrophenylacetonitrile from 2-nitrophenylpyruvic acid oxime.

-

Gribble, G. W., & Roy, S. (2005). A convenient synthesis of 2-nitroindoles. Tetrahedron.

Sources

Methodological & Application

Synthesis of Substituted Phenylacetonitriles: A Detailed Guide to Protocols and Mechanisms

Introduction

Substituted phenylacetonitriles are a critical class of chemical intermediates, prized for their versatility as building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1] Their strategic importance lies in the dual reactivity of the nitrile group and the benzylic position, which allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of key synthetic protocols for preparing these valuable compounds, focusing on the underlying mechanisms, practical considerations, and safety precautions essential for successful and safe execution in a research and development setting.

I. Strategic Approaches to Phenylacetonitrile Synthesis

The synthesis of substituted phenylacetonitriles can be broadly categorized into three main strategies, each with its own set of advantages and limitations:

-

Nucleophilic Substitution with Cyanide: This classical approach involves the reaction of a benzyl halide with a cyanide salt. It is a cost-effective and straightforward method, often enhanced by the use of phase-transfer catalysis to improve reaction rates and yields.

-

The Strecker Synthesis and Related Reactions: For the synthesis of α-substituted phenylacetonitriles, particularly α-amino nitriles, the Strecker synthesis offers a powerful one-pot, three-component reaction of an aldehyde, an amine, and a cyanide source.[2]

-

Modern Catalytic Methods: Palladium-catalyzed cross-coupling reactions have emerged as a robust and versatile alternative, allowing for the cyanation of aryl halides and other precursors under milder conditions and with greater functional group tolerance.[3][4]

This guide will delve into the practical application of these methodologies, providing detailed protocols and mechanistic insights.

II. Critical Safety Considerations for Working with Cyanides

Cyanide and its compounds are acutely toxic and require strict adherence to safety protocols.[5][6] The primary hazard is the potential for the release of highly toxic and flammable hydrogen cyanide (HCN) gas upon contact with acids.[7][8]

Core Safety Mandates:

-

Designated Work Area: All work with cyanide compounds must be conducted in a designated area, clearly marked with hazard warnings, and within a certified chemical fume hood.[6][9]

-

Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety goggles. A face shield should be used when there is a splash hazard.[5][9]

-

Avoid Acids: Never store or handle acids in the immediate vicinity of cyanide compounds, unless specifically required by the protocol, in which case, extreme caution must be exercised.[6][8]

-

Alkaline Conditions: All reactions and work-ups involving cyanide should be maintained at a pH > 10 to prevent the formation of HCN gas.[7]

-

Decontamination: All glassware and surfaces should be decontaminated by rinsing with a freshly prepared 10% bleach solution under alkaline conditions (pH > 10), followed by thorough washing.[6][7][9]

-

Waste Disposal: All cyanide-containing waste must be segregated, neutralized to a pH > 10, and disposed of as hazardous waste according to institutional guidelines.[7]

-

Emergency Preparedness: Never work alone when handling cyanides. Ensure that an emergency shower and eyewash station are accessible and that all personnel are aware of emergency procedures.[6][9]

III. Protocol I: Cyanation of Benzyl Halides via Phase-Transfer Catalysis

The reaction of benzyl halides with alkali metal cyanides is a common and effective method for synthesizing phenylacetonitriles.[10][11] However, the mutual insolubility of the organic substrate and the inorganic cyanide salt can lead to slow reaction rates. Phase-transfer catalysis (PTC) elegantly overcomes this issue by facilitating the transport of the cyanide anion into the organic phase.[11]

Mechanistic Rationale